molecular formula C11H15N3O2 B12100201 2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide

2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide

Cat. No.: B12100201
M. Wt: 221.26 g/mol
InChI Key: QQARNGBPWGPFNH-UHFFFAOYSA-N
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Description

2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide is a chemical compound with a complex structure that includes a hydroxycarbamimidoyl group attached to a phenyl ring, which is further connected to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, including nitration, reduction, and diazotization.

    Introduction of the Hydroxycarbamimidoyl Group: The hydroxycarbamimidoyl group is introduced via a reaction with hydroxylamine and a suitable carbamoyl chloride.

    Attachment of the Methylpropanamide Moiety: The final step involves the attachment of the methylpropanamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-N-methylacetamide
  • 4-[(Z)-N’-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate

Uniqueness

2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide is unique due to its specific structural features, such as the presence of both a hydroxycarbamimidoyl group and a methylpropanamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of 2-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C11H15N3O2/c1-11(2,10(13)15)8-5-3-7(4-6-8)9(12)14-16/h3-6,16H,1-2H3,(H2,12,14)(H2,13,15)

InChI Key

QQARNGBPWGPFNH-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)/C(=N/O)/N)C(=O)N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=NO)N)C(=O)N

Origin of Product

United States

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